(S)-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol
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Overview
Description
(S)-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, along with a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) under mild conditions.
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution using a chiral auxiliary or chiral chromatography to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction techniques with efficient catalysts to ensure high yield and purity.
Automated Chiral Resolution: Employing automated chiral resolution techniques to separate the desired enantiomer efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form diols or other reduced derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It is used in biological studies to understand its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors and modulating their activity.
Pathway Modulation: Affecting signaling pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol: The enantiomer of the compound with different biological activity.
1-(3-Chloro-2-fluorophenyl)-1,2-propanediol: A structural isomer with different chemical properties.
1-(3-Chloro-2-fluorophenyl)-1,3-butanediol: A homolog with an additional carbon atom in the chain.
Uniqueness
(S)-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomers and structural isomers.
Properties
Molecular Formula |
C9H10ClFO2 |
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Molecular Weight |
204.62 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10ClFO2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,12-13H,4-5H2 |
InChI Key |
MKMQRAANOHMISI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(CCO)O |
Origin of Product |
United States |
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